molecular formula C16H31N3O3 B14789626 Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14789626
M. Wt: 313.44 g/mol
InChI Key: NSBRJOISVGNFKB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an aminopropanoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent functionalization. Common synthetic routes may involve the use of organozinc reagents and Rh-catalyzed asymmetric hydrogenation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminopropanoyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-7-8-18(9-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3

InChI Key

NSBRJOISVGNFKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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